molecular formula C8H20Si2 B1605266 1,1-Bis(trimethylsilyl)ethylene CAS No. 5654-07-9

1,1-Bis(trimethylsilyl)ethylene

Cat. No.: B1605266
CAS No.: 5654-07-9
M. Wt: 172.41 g/mol
InChI Key: CVCQWLSMIOKNLE-UHFFFAOYSA-N
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Description

1,1-Bis(trimethylsilyl)ethylene is an organosilicon compound with the molecular formula C8H20Si2. It is characterized by the presence of two trimethylsilyl groups attached to an ethylene moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Bis(trimethylsilyl)ethylene can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with acetylene in the presence of a base such as sodium amide. The reaction proceeds as follows:

HC≡CH+2(CH3)3SiCl(CH3)3SiC=CSi(CH3)3+2HCl\text{HC≡CH} + 2 \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{(CH}_3\text{)}_3\text{SiC=CSi(CH}_3\text{)}_3 + 2 \text{HCl} HC≡CH+2(CH3​)3​SiCl→(CH3​)3​SiC=CSi(CH3​)3​+2HCl

This reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include additional purification steps such as distillation or recrystallization to remove impurities .

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(trimethylsilyl)ethylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include silanols, siloxanes, silyl-substituted alkanes, and various substituted derivatives depending on the specific reaction conditions .

Scientific Research Applications

1,1-Bis(trimethylsilyl)ethylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Bis(trimethylsilyl)ethylene involves its ability to undergo various chemical transformations due to the presence of the trimethylsilyl groups. These groups can stabilize reactive intermediates, making the compound highly versatile in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications, often involving the formation of stable silicon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Bis(trimethylsilyl)ethylene is unique due to its specific structure, which provides distinct reactivity and stability compared to other organosilicon compounds. Its ability to undergo a wide range of chemical reactions makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

trimethyl(1-trimethylsilylethenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20Si2/c1-8(9(2,3)4)10(5,6)7/h1H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCQWLSMIOKNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(=C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205101
Record name 1,1-Bis(trimethylsilyl)ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5654-07-9
Record name 1,1-Bis(trimethylsilyl)ethylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005654079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, ethenylidenebis[trimethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251022
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1-Bis(trimethylsilyl)ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Bis(trimethylsilyl)ethylene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UST6PE9TZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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